2,3-Bis(tert-butylsulfanyl)pyrazine
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Overview
Description
2,3-Bis(tert-butylsulfanyl)pyrazine is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(tert-butylsulfanyl)pyrazine typically involves the reaction of pyrazine-2,3-dicarbonitrile with tert-butylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(tert-butylsulfanyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Amines, thiols.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
2,3-Bis(tert-butylsulfanyl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-Bis(tert-butylsulfanyl)pyrazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo intramolecular charge transfer, which influences its reactivity and biological activity. The tert-butylsulfanyl groups play a crucial role in modulating the electronic properties of the pyrazine ring, thereby affecting its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(tert-butylsulfanyl)pyrazine: Similar structure but with different substitution pattern on the pyrazine ring.
Tetrapyrazinoporphyrazines: Compounds with multiple pyrazine rings and various substituents, used in photophysical studies and as sensors.
Uniqueness
The compound’s ability to undergo intramolecular charge transfer makes it particularly valuable in the development of advanced materials and as a research tool in various scientific fields .
Properties
CAS No. |
106728-12-5 |
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Molecular Formula |
C12H20N2S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2,3-bis(tert-butylsulfanyl)pyrazine |
InChI |
InChI=1S/C12H20N2S2/c1-11(2,3)15-9-10(14-8-7-13-9)16-12(4,5)6/h7-8H,1-6H3 |
InChI Key |
KXTVWLMLJYFNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=CN=C1SC(C)(C)C |
Origin of Product |
United States |
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